

# 1-Fluoro-4-prop-2-ynyl-benzene molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Fluoro-4-prop-2-ynyl-benzene

Cat. No.: B1365412

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An In-Depth Technical Guide to **1-Fluoro-4-prop-2-ynyl-benzene**

## Authored by a Senior Application Scientist

### Introduction

**1-Fluoro-4-prop-2-ynyl-benzene** is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a terminal alkyne, offers a valuable platform for a variety of chemical transformations. The presence of the fluorine atom can modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.<sup>[1]</sup> Concurrently, the propargyl group serves as a reactive handle for coupling reactions, such as "click chemistry," and as a building block for more complex molecular frameworks. This guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and the applications of **1-Fluoro-4-prop-2-ynyl-benzene**, grounded in authoritative sources to ensure scientific integrity.

## Core Molecular Information and Physicochemical Properties

The fundamental characteristics of **1-Fluoro-4-prop-2-ynyl-benzene** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F	<a href="#">[1]</a>
Molecular Weight	134.15 g/mol	<a href="#">[1]</a>
IUPAC Name	1-fluoro-4-prop-2-ynylbenzene	<a href="#">[1]</a>
CAS Number	70090-68-5	<a href="#">[1]</a>
Physical Form	Liquid at room temperature	<a href="#">[1]</a>
SMILES	<chem>C#CCC1=CC=C(C=C1)F</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2	<a href="#">[1]</a>
InChI Key	XWRLOPARWUOGSM-UHFFFAOYSA-N	<a href="#">[1]</a>
Purity	Typically ≥95%	

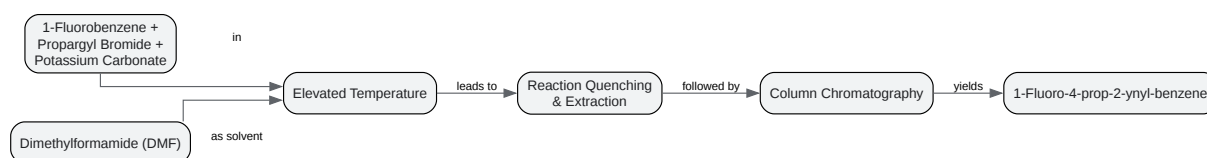
## Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene: An Experimental Protocol

The synthesis of **1-Fluoro-4-prop-2-ynyl-benzene** is most commonly achieved through the alkylation of 1-fluorobenzene. The following protocol details a representative method.

### Principle of the Synthesis

This synthesis involves a nucleophilic substitution reaction where the fluorinated aromatic ring is functionalized with a propargyl group. The choice of a strong base is critical to deprotonate the starting material, facilitating the subsequent alkylation. An aprotic solvent is utilized to prevent interference with the reactive intermediates.

### Experimental Workflow



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Caption: A schematic overview of the synthesis of **1-Fluoro-4-prop-2-ynyl-benzene**.

## Detailed Step-by-Step Methodology

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluorobenzene and a strong base such as potassium carbonate.
- **Solvent Addition:** Introduce an aprotic solvent, for example, dimethylformamide (DMF), to the flask.
- **Reagent Addition:** Slowly add propargyl bromide to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to an elevated temperature and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure **1-Fluoro-4-prop-2-ynyl-benzene**.

## Applications in Research and Development

**1-Fluoro-4-prop-2-ynyl-benzene** is a valuable building block in several areas of chemical research and development.

## Organic Synthesis

The terminal alkyne of **1-Fluoro-4-prop-2-ynyl-benzene** is a key functional group for various coupling reactions, including the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These reactions are fundamental in the construction of more complex molecular architectures.<sup>[1]</sup> The presence of the fluorine atom can also be leveraged to fine-tune the electronic properties of the resulting molecules, which is particularly relevant in the development of novel materials.<sup>[1]</sup>

## Drug Development and Medicinal Chemistry

In the field of medicinal chemistry, the introduction of fluorine into a molecule is a common strategy to enhance its pharmacological properties.<sup>[2]</sup> Fluorine can improve metabolic stability, binding affinity, and bioavailability.<sup>[2]</sup> The propargyl group on **1-Fluoro-4-prop-2-ynyl-benzene** can be used to link the fluorinated phenyl ring to other pharmacophores or to serve as a reactive probe for studying enzyme interactions and metabolic pathways.<sup>[1]</sup> While specific applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest in drug discovery programs.

## Material Science

The rigid, linear structure of the alkyne, combined with the electronic properties of the fluorinated aromatic ring, makes **1-Fluoro-4-prop-2-ynyl-benzene** a candidate for the synthesis of specialty polymers and optoelectronic materials.<sup>[1]</sup> These materials may exhibit unique conductive or light-emitting properties.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **1-Fluoro-4-prop-2-ynyl-benzene**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**1-Fluoro-4-prop-2-ynyl-benzene** is a chemical compound with significant potential in organic synthesis, drug discovery, and material science. Its molecular weight of 134.15 g/mol and formula of  $C_9H_7F$  are foundational to its use in quantitative chemical applications. The synthetic accessibility and the dual functionality of the fluorinated aromatic ring and the terminal alkyne make it a valuable tool for chemists. As research in these fields continues to advance, the utility of specialized building blocks like **1-Fluoro-4-prop-2-ynyl-benzene** is likely to expand.

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## References

- 1. Buy 1-Fluoro-4-prop-2-ynyl-benzene | 70090-68-5 [smolecule.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Fluoro-4-prop-2-ynyl-benzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365412#1-fluoro-4-prop-2-ynyl-benzene-molecular-weight-and-formula]

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